molecular formula C8H3ClF6 B1585896 3,5-Bis(trifluoromethyl)chlorobenzene CAS No. 328-72-3

3,5-Bis(trifluoromethyl)chlorobenzene

Cat. No. B1585896
CAS RN: 328-72-3
M. Wt: 248.55 g/mol
InChI Key: OXMBWPJFVUPOFO-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)chlorobenzene, also known as 3,5-Ditrifluoromethylchlorobenzene (DTFMCB), is an organic compound with the molecular formula C6H3ClF3. It is a colorless liquid with a pungent odor and a boiling point of 83 °C. As a halogenated aromatic compound, it is used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and agrochemicals. It is also used as a flame retardant in plastics and rubber.

Scientific Research Applications

Catalytic Activity in Organic Reactions

3,5-Bis(trifluoromethyl)chlorobenzene has been demonstrated to be a key component in various organic synthesis processes. For instance, it has shown significant utility in the Baeyer-Villiger oxidation, where it forms a highly reactive and selective catalyst for the oxidation of carbonyl compounds in specific solvents (Brink et al., 2001). Additionally, its derivatives have been safely and efficiently prepared for use in Grignard reactions, demonstrating its importance in the synthesis of complex organic molecules (Leazer et al., 2003).

Synthesis and Design of Molecular Switches

Research into the design and synthesis of molecular switches has benefited from the use of 3,5-bis(trifluoromethyl)chlorobenzene. A novel class of star-shaped multiazobenzene photoswitches, featuring individual photochromes connected to a central trisubstituted 1,3,5-benzene core, illustrates how modifications with 3,5-bis(trifluoromethyl)chlorobenzene derivatives can enhance the electronic decoupling and efficient isomerization of each photochrome, showcasing its role in advanced materials science (Galanti et al., 2019).

Photoluminescent and Magnetic Properties

The compound has also been involved in the development of functionalized lanthanide(III) complexes that display unique photoluminescent and magnetic properties, as well as reversible trans-to-cis photoisomerization capabilities. This research opens new avenues for the use of 3,5-bis(trifluoromethyl)chlorobenzene derivatives in creating materials with dual photoisomerization and photoluminescence functions, which are promising for various technological applications (Lin et al., 2017).

Enhanced Polymerization Processes

Furthermore, the compound has found application in the polymerization process, where it aids in the living ring-opening metathesis polymerization of norbornadienes, leading to the production of monodisperse homopolymers with high structural integrity. This showcases its utility in polymer science for creating materials with specific properties and high performance (Bazan et al., 1990).

properties

IUPAC Name

1-chloro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMBWPJFVUPOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377714
Record name 3,5-Bis(trifluoromethyl)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)chlorobenzene

CAS RN

328-72-3
Record name 1-Chloro-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

130 parts of chlorosulfonic acid are introduced, at room temperature, into a reaction vessel, and 42.8 parts of 1,3-bis-(trifluoromethyl)-benzene and 2 parts of iodine are added. The suspension is cooled to 0° and 30 parts of chlorine are introduced in the course of 5 hours at 0° to 5°. The suspension is then poured out onto ice and the organic phase is separated from the aqueous phase. The organic phase is washed neutral with ice-cold water and is dried over calcined sodium sulfate. 38 parts of 5-chloro-1,3-bis-(trifluoromethyl)-benzene, of boiling point 111° to 112°, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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